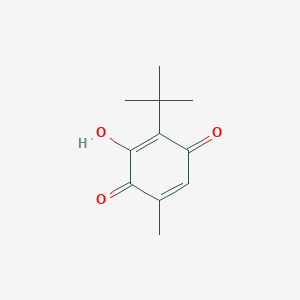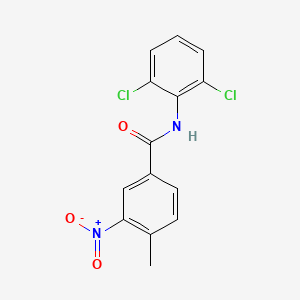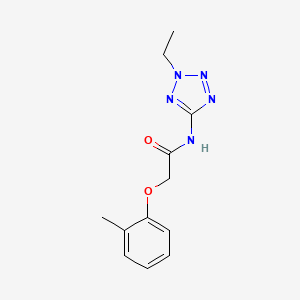
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PPAC, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. PPAC belongs to the class of piperidinecarboxamide derivatives and is known to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by binding to specific receptors in the brain, including dopamine receptors and sigma-1 receptors. By binding to these receptors, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and physiological effects:
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of calcium ion channels, and activation of certain signaling pathways. Additionally, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and the ability to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for certain receptors, allowing for more targeted research. However, one limitation is its relatively low potency compared to other pharmacological tools, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several potential future directions for research involving N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is investigating its potential as a treatment for neurological disorders, particularly Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide and its effects on various signaling pathways. Finally, there may be potential for the development of new derivatives of N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide with increased potency and specificity for certain receptors.
Méthodes De Synthèse
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of piperidine with phenylsulfonyl chloride, followed by the addition of phenyl isocyanate. The resulting compound is purified through column chromatography, yielding N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific studies as a pharmacological tool due to its ability to bind to specific receptors in the brain. It has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in studies investigating the role of certain receptors in drug addiction and withdrawal.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-11-13-20(14-12-15)24(22,23)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGVCGMOGITQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)

![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)

![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)


![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)


![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)